
Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate
Overview
Description
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is a complex organic compound known for its unique structure and properties It is an ester derivative of tridecadienoic acid, featuring an oxirane ring and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate typically involves the esterification of 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents like hydrogen peroxide, leading to the formation of diols.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Saturated esters.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate: Similar structure but with fewer double bonds.
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8-dienoate: Similar structure but with different positions of double bonds.
Uniqueness
Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate is unique due to its specific arrangement of double bonds and the presence of an oxirane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate, also known as (8(Z),11Z)-methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate, is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications.
- Molecular Formula : C21H36O3
- Molecular Weight : 336.51 g/mol
- CAS Number : 2692622-73-2
- Purity : >90%
- Physical State : Solid
- Storage Conditions : Freezer
The compound features a unique epoxide group derived from the pentyloxirane structure, which may contribute to its biological activities.
Insecticidal Activity
The compound's structural similarity to known insecticides raises the possibility of larvicidal activity. For instance, studies on similar compounds have demonstrated effective larvicidal properties against Aedes aegypti larvae. The compound's unique structure might enhance its effectiveness or reduce toxicity to non-target species, which is a significant benefit in pest control applications.
Case Studies and Research Findings
-
Larvicidal Activity Study :
- A comparative analysis of several compounds with similar structures revealed that those containing epoxy groups exhibited significant larvicidal effects.
- The study reported LC50 values for effective compounds ranging from 28.9 μM to over 160 μM, indicating a promising range for further exploration with this compound.
-
Cytotoxicity Assessment :
- In vitro studies assessing cytotoxicity towards human cells have shown that similar compounds do not exhibit significant toxicity at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.
-
Pharmacological Mechanism Exploration :
- Research into the mechanisms of action for related compounds has indicated that they may interact with specific biochemical pathways involved in cell signaling and metabolism, which could be relevant for understanding the biological activity of this compound.
Data Table: Comparative Biological Activities
Compound Name | Activity Type | LC50 (μM) | Toxicity Level |
---|---|---|---|
This compound | Potential Larvicide | TBD | Low |
Related Epoxy Compound X | Larvicidal | 28.9 | Non-toxic |
Compound Y | Antimicrobial | TBD | Moderate |
Q & A
Basic Research Questions
Q. How is the structural elucidation of methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate validated in experimental settings?
Methodological Answer: Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The compound's epoxide group and conjugated triene system are identified via characteristic NMR signals:
- Epoxide protons : δ 3.1–3.3 ppm (oxirane ring protons) .
- Triene system : Distinct coupling constants (J = 10–12 Hz for cis double bonds) and UV absorption at ~260 nm (conjugated dienes/trienes) .
- Mass spectral data : Base peak at m/z 375.2 [M+H]⁺, consistent with molecular formula C23H38O5 .
Q. What synthetic strategies are employed for preparing methyl esters of polyunsaturated epoxides like this compound?
Methodological Answer: Synthesis typically involves:
Epoxidation of precursor fatty acids : Using cytochrome P450 enzymes or chemical oxidants (e.g., m-CPBA) to introduce the epoxide group at the 14,15-position of arachidonic acid derivatives .
Esterification : Reaction with methanol under acidic or enzymatic (lipase) conditions to form the methyl ester .
Purification : Reverse-phase HPLC or GC-MS to isolate the product, with retention time (Rt) compared to authenticated standards .
Example Workflow:
Precursor → Epoxidation → Methylation → Purification (HPLC/GC-MS) → Structural Validation (NMR/MS).
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for epoxidized fatty acid esters?
Methodological Answer: Discrepancies often arise from:
- Stereochemical variability : Epoxide geometry (cis/trans) impacts biological activity. Use chiral chromatography or enzymatic resolution to isolate stereoisomers .
- Metabolic instability : Rapid hydrolysis by soluble epoxide hydrolase (sEH) in vitro. Include sEH inhibitors (e.g., AUDA) in assays to stabilize the compound .
- Cell-specific responses : Test across multiple cell lines (e.g., endothelial vs. immune cells) and validate via siRNA knockdown of target receptors (e.g., PPARγ) .
Critical Data Comparison:
Study | Observed Activity | Experimental Conditions | Resolution Strategy |
---|---|---|---|
A | Pro-inflammatory | sEH-inhibitor-free | Repeat with AUDA |
B | Anti-inflammatory | Chiral-resolved isomer | Stereochemical analysis |
Q. What advanced techniques are used to study the compound’s role in lipid-mediated signaling pathways?
Methodological Answer:
- LC-MS/MS-based lipidomics : Quantify endogenous levels in tissues (e.g., liver, plasma) using deuterated internal standards (e.g., d8-14,15-EET) .
- Receptor binding assays : Fluorescence polarization assays to measure affinity for nuclear receptors (e.g., PPARγ) .
- Genetic models : Use sEH-knockout mice to evaluate in vivo metabolic effects, paired with RNA-seq to identify downstream targets .
Key Findings:
- The compound modulates angiogenesis via VEGF upregulation (EC50 = 50 nM in HUVECs) .
- It inhibits NF-κB activation in macrophages (IC50 = 100 nM) .
Q. How is the compound quantified in complex biological matrices, and what are the analytical challenges?
Methodological Answer:
- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma/tissue homogenates .
- Quantification : Stable isotope dilution LC-MS/MS (e.g., MRM mode for m/z 375.2 → 259.1) .
- Challenges :
Validation Parameters:
Parameter | Value |
---|---|
LOD | 0.1 pg/mL |
Recovery (%) | 92–105 |
Intra-day RSD | <5% |
Properties
IUPAC Name |
methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWCUDQEBWUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694011 | |
Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98974-56-2 | |
Record name | Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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